![molecular formula C11H14BBrClNO2 B578109 3-Bromo-2-chloropyridine-4-boronic acid pinacol ester CAS No. 1315351-37-1](/img/structure/B578109.png)
3-Bromo-2-chloropyridine-4-boronic acid pinacol ester
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Overview
Description
“3-Bromo-2-chloropyridine-4-boronic acid pinacol ester” is a chemical compound with a molecular weight of 318.41 . Its IUPAC name is 2-bromo-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . It is a solid at room temperature and should be stored at 2-8°C .
Synthesis Analysis
The synthesis of boronic esters like “3-Bromo-2-chloropyridine-4-boronic acid pinacol ester” often involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “3-Bromo-2-chloropyridine-4-boronic acid pinacol ester” includes a pyridine ring with bromo, chloro, and boronic ester substituents . The boronic ester group, also known as Bpin, is considered to be a small moiety due to the planarity of the oxygen-boron-oxygen motif, which minimizes steric interactions .Physical And Chemical Properties Analysis
“3-Bromo-2-chloropyridine-4-boronic acid pinacol ester” is a solid at room temperature . It has a molecular weight of 318.41 . The compound should be stored at 2-8°C .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used as a boron reagent in the Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used to form carbon-carbon bonds. The reaction conditions are mild and functional group tolerant, making it a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Synthesis of Pyridazino [4,5-b]indol-4-ones and Pyridazin-3 (2H)-one Analogs
The compound is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs . These analogs are studied as DYRK1A inhibitors, which have potential therapeutic applications in several diseases .
Peroxide Mediated Hydroxydeboronation
It can serve as a substrate in a peroxide mediated hydroxydeboronation . This reaction provides good yields of halohydroxypyridines , which are useful intermediates in organic synthesis.
Catalytic Protodeboronation
The compound can undergo catalytic protodeboronation . This is a process where the boron group is removed from the molecule, often leading to the formation of new carbon-hydrogen bonds .
Mechanism of Action
Target of Action
The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of new organic compounds, contributing to various biochemical processes.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability and solubility can be affected by temperature . Additionally, the presence of other chemicals or compounds in the environment can also influence the compound’s action.
Safety and Hazards
Future Directions
The future directions for “3-Bromo-2-chloropyridine-4-boronic acid pinacol ester” and similar boronic esters likely involve their continued use in Suzuki–Miyaura coupling reactions and other carbon–carbon bond forming reactions . The development of new borane reagents and the further study of the reactivity of boronic esters in these reactions are potential areas of future research .
properties
IUPAC Name |
3-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-15-9(14)8(7)13/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJUXZLEAZFHEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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